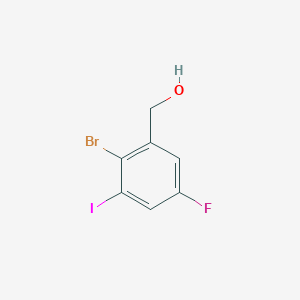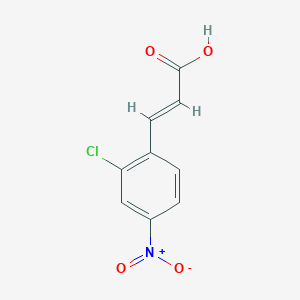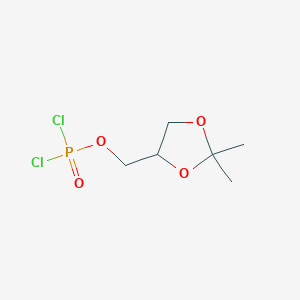
2-Bromo-5-fluoro-3-iodobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-3-iodobenzyl alcohol is an organofluorine compound with the molecular formula C7H5BrFIO It is a benzyl alcohol derivative where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzyl alcohol typically involves multi-step organic reactions. One common method is the halogenation of benzyl alcohol derivatives. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Iodination: Introduction of an iodine atom, typically using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine or iodine substituents to form less substituted benzyl alcohols.
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions
Major Products Formed
Oxidation: Formation of 2-Bromo-5-fluoro-3-iodobenzaldehyde or 2-Bromo-5-fluoro-3-iodobenzoic acid.
Reduction: Formation of this compound derivatives with fewer halogen atoms.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-3-iodobenzyl alcohol is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibition and reaction kinetics.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzyl alcohol depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions due to its reactive halogen atoms. In biological systems, it may interact with enzymes or receptors, affecting their activity through halogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-iodobenzyl alcohol
- 2-Bromo-3-iodobenzyl alcohol
- 2-Bromo-5-fluorobenzyl alcohol
Uniqueness
2-Bromo-5-fluoro-3-iodobenzyl alcohol is unique due to the presence of three different halogen atoms on the benzene ring
Propiedades
Fórmula molecular |
C7H5BrFIO |
|---|---|
Peso molecular |
330.92 g/mol |
Nombre IUPAC |
(2-bromo-5-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |
Clave InChI |
CKJIBULTOIHXHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)
![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)

